D-[1,2-13C2]xylose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IQDZQCBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Quality Control for Isotopic Purity in Research Applications
Chemical and Enzymatic Synthesis Approaches for D-[1,2-13C2]xylose
The synthesis of this compound can be achieved through both chemical and enzymatic methods, each offering distinct advantages and challenges.
Chemical Synthesis:
A primary chemical route to this compound involves starting with an isotopically labeled precursor, such as D-[1,2-¹³C₂]glucose. This process necessitates a series of reactions that shorten the carbon chain of glucose while preserving the isotopic labels at the C1 and C2 positions. A key step in this conversion is the controlled degradation of the glucose derivative. For instance, the phosphate-catalyzed degradation of D-[1,2-¹³C₂]glucosone (a derivative of D-[1,2-¹³C₂]glucose) in an aqueous buffer can yield D-[1,2-¹³C₂]ribulose, which can then be isomerized to the desired D-[1,2-¹³C₂]xylose. nd.edu The reaction conditions, including the catalyst and temperature, are crucial for optimizing the yield.
Enzymatic Synthesis:
Enzymatic approaches offer high specificity and can be advantageous in producing the desired stereoisomer. One such method involves the use of transketolase, an enzyme that catalyzes the transfer of a two-carbon ketol group. In a documented synthesis, transketolase, partially purified from spinach leaves, was used to catalyze the condensation of [2,3-¹³C₂]hydroxypyruvate with D-glyceraldehyde. This reaction specifically yielded D-threo-[1,2-¹³C₂]pentulose, also known as D-[1,2-¹³C₂]xylulose, which can be subsequently converted to D-[1,2-¹³C₂]xylose. researchgate.net Xylose isomerase is another key enzyme that can catalyze the interconversion of D-xylose and D-xylulose. wikipedia.org
Enzyme-assisted synthesis can also be employed for producing related isotopically labeled compounds. For example, recombinant 1-deoxy-D-xylulose 5-phosphate synthase from Bacillus subtilis has been utilized to prepare various isotopomers of 1-deoxy-D-xylulose 5-phosphate from labeled glucose and pyruvate (B1213749) precursors. nih.gov
| Synthesis Approach | Starting Materials | Key Intermediates/Enzymes |
| Chemical | D-[1,2-¹³C₂]glucose | D-[1,2-¹³C₂]glucosone |
| Enzymatic | [2,3-¹³C₂]hydroxypyruvate, D-glyceraldehyde | Transketolase, D-[1,2-¹³C₂]xylulose |
Isotopic Purity Assessment and Characterization for Metabolic Tracing
The utility of this compound in metabolic tracing studies is critically dependent on its isotopic purity. Accurate knowledge of the enrichment of ¹³C at the specified positions is essential for the correct interpretation of experimental results. nih.gov Several analytical techniques are employed to assess and characterize the isotopic purity of this and other labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C-NMR is a powerful, non-destructive technique for determining the position and extent of isotopic labeling. The presence of the ¹³C isotope, with its nuclear spin of ½, gives rise to specific signals in the NMR spectrum. For this compound, the coupling between the adjacent ¹³C nuclei at positions 1 and 2 provides a distinct signature that confirms the labeling pattern. researchgate.net The purity is often determined by comparing the spectra of the labeled compound to that of an unlabeled D-xylose control.
Mass Spectrometry (MS):
Mass spectrometry is another cornerstone for verifying isotopic incorporation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the compound and its fragments. sci-hub.seresearchgate.net The mass spectrum of this compound will show a molecular ion peak that is two mass units higher than that of unlabeled D-xylose, confirming the presence of two ¹³C atoms. simsonpharma.com High-resolution mass spectrometry can provide highly accurate mass measurements, further validating the elemental composition.
Metabolic Tracing Applications:
In metabolic tracing experiments, cells or organisms are incubated with this compound. nih.gov The labeled carbon atoms are then incorporated into various metabolites through different biochemical pathways. By analyzing the distribution of the ¹³C label in downstream products using techniques like GC-MS or LC-MS/MS, researchers can map the flow of carbon and quantify the activity of different metabolic routes. nih.govnih.govmdpi.com For example, tracing the ¹³C from this compound can reveal the relative contributions of pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.gov
| Analytical Technique | Information Provided |
| ¹³C-NMR Spectroscopy | Position and extent of ¹³C labeling, structural confirmation. researchgate.net |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight confirmation, isotopic enrichment measurement. sci-hub.seresearchgate.net |
Standardization of this compound for Reproducible Research
The standardization of stable isotope-labeled compounds like this compound is crucial for ensuring the reproducibility and comparability of research findings across different laboratories and studies. lgcstandards.comeurisotop.com This involves establishing clear specifications for chemical and isotopic purity.
Reference Materials and Certificates of Analysis:
Reputable suppliers of this compound provide a Certificate of Analysis (CoA) with their products. otsuka.co.jp This document details the chemical and isotopic purity, often expressed as atom percent ¹³C, as determined by the analytical methods described above. nih.govisotope.com These CoAs serve as a critical component of quality assurance. High-purity, well-characterized stable isotope-labeled compounds are often used as internal standards in bioanalytical studies, allowing for accurate quantification and correction for experimental variability. simsonpharma.comtocris.com
Importance in Quantitative Studies:
In quantitative metabolic flux analysis (¹³C-MFA), the precise isotopic purity of the tracer is a critical parameter in the mathematical models used to calculate metabolic fluxes. sci-hub.se Any inaccuracies in the stated purity can lead to significant errors in the calculated flux values. Therefore, the use of highly purified and well-characterized tracers is a fundamental prerequisite for obtaining reliable and high-resolution flux data. sci-hub.se The assumption that isotopic tracers are chemically and isotopically pure is a foundational principle in these studies. sci-hub.se
Advanced Analytical Methodologies for D 1,2 13c2 Xylose Tracing
Mass Spectrometry-Based Techniques for Isotopomer Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When used in conjunction with isotope labeling, it can provide detailed information about the distribution of isotopes within a molecule, known as isotopomer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Fragmentation Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like sugars, a chemical derivatization step is necessary to increase their volatility. This typically involves converting the hydroxyl groups of D-[1,2-13C2]xylose and its metabolites into less polar ethers or esters.
Once derivatized, the sample is introduced into the gas chromatograph, which separates the different compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation patterns are highly specific to the structure of the molecule.
In the context of this compound tracing, the analysis of these fragments is crucial. The presence of the two 13C atoms at the C1 and C2 positions of the xylose backbone will result in a mass shift in the fragments containing these carbon atoms. By comparing the mass spectra of labeled and unlabeled metabolites, researchers can identify which fragments retain the 13C label and thus deduce the metabolic transformations that have occurred.
For example, the cleavage of the C2-C3 bond in a derivatized xylose molecule would yield a fragment containing the C1 and C2 atoms. In a sample fed with this compound, this fragment would have a mass two units higher than the corresponding fragment from an unlabeled xylose molecule. This information can be used to map the flow of carbon from xylose into various metabolic pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS, with the significant advantage of being able to analyze non-volatile and thermally labile compounds without the need for derivatization. This makes it particularly well-suited for the analysis of intact metabolites in their native state.
In an LC-MS experiment, the sample is first separated by liquid chromatography, which separates compounds based on their polarity and affinity for the stationary phase. The separated compounds are then introduced into the mass spectrometer. The development of soft ionization techniques, such as electrospray ionization (ESI), has been instrumental in the application of LC-MS to metabolomics. ESI allows for the ionization of molecules directly from the liquid phase with minimal fragmentation, enabling the detection of the intact molecular ion.
When analyzing samples from a this compound tracing study, LC-MS can provide a profile of all the metabolites that have incorporated the 13C label. The mass of the molecular ion of each metabolite will be increased by the number of 13C atoms it contains. For instance, if xylose is converted to xylulose-5-phosphate, the molecular ion of this metabolite will show a mass increase of two units if it has been synthesized from this compound.
High-Resolution Mass Spectrometry for Precise Mass Isotopomer Distribution
High-resolution mass spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass of ions with very high accuracy. This precision allows for the unambiguous determination of the elemental composition of a molecule.
In the context of isotopomer analysis, HRMS is invaluable for resolving isobaric interferences – ions that have the same nominal mass but different elemental compositions. For example, a metabolite that has incorporated two 13C atoms from this compound will have a mass that is nominally two units higher than its unlabeled counterpart. However, other naturally occurring isotopes, such as 15N or 34S, could also contribute to a similar mass shift. HRMS can distinguish between these possibilities based on the precise mass difference.
Furthermore, HRMS can provide detailed information on the distribution of isotopomers. By analyzing the relative intensities of the different isotopic peaks in the mass spectrum, it is possible to determine the proportion of molecules that are unlabeled, singly labeled, doubly labeled, and so on. This isotopomer distribution data is critical for quantitative metabolic flux analysis.
Targeted Approaches: Single Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)
While full-scan MS methods provide a broad overview of all the ions in a sample, targeted approaches like single ion monitoring (SIM) and multiple reaction monitoring (MRM) offer enhanced sensitivity and selectivity for the detection and quantification of specific metabolites.
In SIM mode, the mass spectrometer is set to detect only a narrow mass range corresponding to a specific ion of interest. For this compound tracing, this would involve monitoring the mass of the expected labeled metabolites.
MRM, typically performed on a triple quadrupole mass spectrometer, is an even more selective technique. In the first quadrupole, a specific precursor ion is selected. This ion is then fragmented in the second quadrupole (the collision cell), and a specific fragment ion (product ion) is monitored in the third quadrupole. The transition from a specific precursor ion to a specific product ion is highly characteristic of a particular molecule, providing excellent selectivity.
For this compound studies, MRM methods can be designed to specifically target the labeled metabolites. For example, a precursor ion corresponding to the mass of a doubly labeled metabolite can be selected, and a fragment ion that is known to contain the 13C label can be monitored. This allows for highly sensitive and accurate quantification of the labeled species, even in complex biological matrices.
Ion Mobility Spectrometry-Mass Spectrometry Integration for Structural Insights
Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, providing additional structural information.
In an IM-MS experiment, ions are passed through a drift tube filled with a buffer gas. The time it takes for an ion to traverse the tube (its drift time) is related to its collision cross-section (CCS), which is a measure of its rotational averaged size and shape.
For this compound tracing, IM-MS can be used to separate and identify isomeric metabolites that have the same mass but different structures. For example, different pentose (B10789219) phosphate (B84403) pathway intermediates may be difficult to distinguish by MS alone. However, their different three-dimensional structures can lead to different drift times in the ion mobility cell, allowing for their separation and individual analysis.
Furthermore, the CCS values obtained from IM-MS can be used to help confirm the identity of a metabolite by comparing the experimental value to a database of known CCS values or to theoretical values calculated from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Enrichment
Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and connectivity of atoms within a molecule. In the context of isotope tracing, NMR is unique in its ability to determine the precise position of the isotopic label within a molecule.
While mass spectrometry can tell us how many 13C atoms have been incorporated into a metabolite, it generally cannot tell us which specific carbon atoms are labeled. NMR, on the other hand, can provide this positional information.
13C NMR spectroscopy directly detects the 13C nucleus. In a sample from a this compound tracing experiment, the signals from the carbon atoms that have incorporated the 13C label will be significantly enhanced. By analyzing the 13C NMR spectrum, it is possible to identify which carbon positions in a metabolite are enriched with 13C.
Furthermore, the coupling patterns between adjacent 13C nuclei (13C-13C coupling) can provide information about which carbon-carbon bonds have been formed or broken during metabolism. The presence of a 13C-13C coupling between two carbon atoms in a metabolite indicates that these two atoms were originally adjacent in the this compound molecule and have remained so throughout the metabolic transformations.
¹³C NMR Spectroscopy for Carbon Scrambling Analysis
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the fate of ¹³C-labeled substrates. Because the ¹³C nucleus has a magnetic moment, it can be detected by NMR. frontiersin.org While the natural abundance of ¹³C is only about 1.1%, the use of enriched compounds like D-[1,2-¹³C₂]xylose significantly enhances the signal, allowing for detailed metabolic investigation. frontiersin.org
When D-[1,2-¹³C₂]xylose is introduced into a biological system, it is metabolized, and the labeled carbon atoms are incorporated into various downstream products. Metabolic processes can cleave and rearrange the carbon skeleton of the sugar, a phenomenon known as "carbon scrambling." ¹³C NMR spectroscopy is exceptionally well-suited to track this scrambling. By analyzing the ¹³C NMR spectrum of metabolites isolated after the administration of the labeled xylose, researchers can determine the exact position of the ¹³C atoms in the new molecules.
For instance, the conversion of ¹³C₁-xylose in hydrothermal reactions has been studied using ¹³C NMR to trace the flow of the labeled carbon into products like lactic acid and glycolic acid. researchgate.net In such studies, the presence of a ¹³C signal at a specific chemical shift in the product's spectrum confirms the metabolic link and the pathway taken. The broad chemical shift range of ¹³C NMR (~250 ppm) allows for the resolution of signals from nearly all carbon positions in detectable metabolites, making it possible to distinguish between isomers and isotopomers (molecules that differ only in their isotopic composition). frontiersin.org
A key technique in ¹³C NMR is heteronuclear decoupling, where irradiation at the proton (¹H) frequency is applied during ¹³C signal acquisition. frontiersin.org This collapses the splitting of ¹³C signals caused by neighboring protons, resulting in a simpler spectrum with single, sharp peaks for each unique carbon atom, which improves sensitivity and simplifies analysis. frontiersin.org
Table 1: Predicted ¹³C NMR Chemical Shifts for D-Xylose This table presents predicted chemical shift values for the carbon atoms in D-Xylose in a D₂O solvent, which serve as a reference for identifying the labeled positions and their metabolic products.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 97.5 |
| C2 | 76.5 |
| C3 | 74.7 |
| C4 | 71.1 |
| C5 | 63.9 |
Data sourced from the Human Metabolome Database. hmdb.ca
Multi-Dimensional NMR Techniques for Complex Labeling Patterns
While one-dimensional (1D) ¹³C NMR is powerful, complex metabolic networks often result in crowded spectra where signals from different metabolites overlap. nih.gov Multi-dimensional NMR techniques overcome this limitation by spreading the signals across two or more frequency dimensions, significantly enhancing resolution. acs.org These methods are indispensable for deciphering the complex labeling patterns that arise from the metabolism of D-[1,2-¹³C₂]xylose.
Common multi-dimensional NMR experiments include:
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shift of a proton directly with the chemical shift of the carbon atom it is attached to. It is highly sensitive and allows for the unambiguous assignment of signals in crowded spectral regions.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects correlations between protons and carbons that are separated by two or three chemical bonds. It is crucial for piecing together the carbon skeleton of a metabolite and determining the location of labels.
Correlation Spectroscopy (COSY): A homonuclear 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in identifying neighboring protons within a spin system.
Total Correlation Spectroscopy (TOCSY): This experiment extends the correlations beyond adjacent protons to reveal entire spin systems of coupled protons within a molecule. nih.gov
The use of stable isotope labeling is fundamental to many advanced multi-dimensional NMR experiments. acs.org For example, in a study of a glycoprotein, segmental labeling was used where the protein was uniformly ¹³C,¹⁵N-labeled, while the glycan portion was at natural abundance. nih.gov This allowed for filtered NOESY experiments that suppressed the protein signals, isolating the glycan resonances for analysis. nih.govacs.org Similar strategies can be applied when tracing D-[1,2-¹³C₂]xylose, where specific filtering techniques can be used to selectively observe only the molecules that have incorporated the ¹³C label.
In Vitro and Ex Vivo NMR Applications
In vitro (using cultured cells or isolated enzymes) and ex vivo (using intact tissue samples) NMR studies are critical for understanding metabolism under controlled conditions. wjgnet.commdpi.com These approaches allow researchers to introduce D-[1,2-¹³C₂]xylose directly to the system of interest and monitor its conversion into metabolites in near-real-time without the complexities of whole-organism studies. frontiersin.org
In vitro studies with cultured cells, for example, can reveal cell-type-specific metabolic pathways. Cells are grown in a medium containing D-[1,2-¹³C₂]xylose, and after a set period, metabolites are extracted and analyzed by high-resolution NMR. mdpi.com This has been successfully applied to study the metabolism of other ¹³C-labeled substrates like glutamate (B1630785) and glutamine in cell cultures, where the incorporation of ¹³C into various metabolites was tracked through ¹H and ¹³C NMR spectra of the cell extracts. mdpi.comnih.gov
Ex vivo NMR involves studying tissue specimens immediately after removal from an organism. wjgnet.com For instance, brain tissue from a rat administered [1,2-¹³C]acetate was analyzed by ¹³C-NMR to study pyruvate (B1213749) recycling. nih.gov The analysis of tissue extracts revealed the enrichment of ¹³C in glutamate and glutamine, providing direct evidence of the metabolic pathway's activity in the brain. nih.gov A similar approach using D-[1,2-¹³C₂]xylose can elucidate its metabolic fate in specific organs or tissues. A major advantage of analyzing tissue extracts is the dramatically improved spectral resolution compared to in vivo studies, allowing for the detection and quantification of a much larger number of metabolites. mdpi.com
Chromatographic Separation Techniques for Sample Preparation
Before NMR or mass spectrometry analysis, the complex mixture of metabolites from a biological sample must often be simplified. Chromatographic techniques are essential for separating D-[1,2-¹³C₂]xylose and its labeled metabolites from the thousands of other compounds present in cells or tissues.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Sugar Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for highly polar compounds like sugars, which are often poorly retained in the more common reversed-phase liquid chromatography. nih.govchromatographyonline.com The HILIC separation mechanism involves partitioning the analyte between a water-enriched layer immobilized on a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile. nih.govelementlabsolutions.com
More hydrophilic compounds, like xylose, partition more strongly into the stationary water layer and are therefore retained longer on the column. nih.gov This makes HILIC an ideal choice for separating monosaccharides and their derivatives. wiley.com Various polar stationary phases are available for HILIC, including bare silica (B1680970) and silica bonded with diol, amide, or zwitterionic functional groups, each offering different selectivity. chromatographyonline.com Studies comparing different HILIC columns have shown that aldopentoses like xylose exhibit lower retention than aldohexoses. wiley.com
Table 2: Comparison of Common HILIC Stationary Phases This table outlines common stationary phases used in HILIC and their primary interaction mechanisms, which influence their selectivity for separating polar analytes like D-xylose.
| Stationary Phase | Primary Interaction Mechanisms | Typical Application Notes |
|---|---|---|
| Bare Silica | Hydrophilic partitioning, Ion-exchange | Good retention for basic compounds, potential for strong cation exchange. chromatographyonline.com |
| Diol | Hydrophilic partitioning, Hydrogen bonding | Considered a nearly ideal phase for HILIC due to high polarity and hydrogen bonding properties. wiley.com |
| Amide | Hydrophilic partitioning, Dipole-dipole | Offers different selectivity compared to bare silica. |
| Zwitterionic (e.g., Sulfoalkylbetaine) | Hydrophilic partitioning, Ion-exchange | Provides unique selectivity and is widely used in metabolomics. chromatographyonline.com |
Information compiled from multiple sources. chromatographyonline.comwiley.com
Reversed-Phase Liquid Chromatography (RP-LC) with Derivatization
Reversed-Phase Liquid Chromatography (RP-LC) is the most widely used HPLC mode, but it is not inherently suited for retaining very polar molecules like xylose. wikipedia.org In RP-LC, separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase. wikipedia.org To analyze sugars using RP-LC, a common strategy is chemical derivatization. d-nb.info
Derivatization involves reacting the sugar with a hydrophobic reagent to attach a non-polar tag. This increases the hydrophobicity of the sugar, allowing it to be retained on the RP-LC column. d-nb.info A variety of derivatizing agents can be used, many of which also introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. For example, phenylisothiocyanate (PITC) has been used to derivatize amino acids, and similar principles apply to other polar molecules with reactive groups. nih.gov The derivatized compounds can then be separated efficiently on a standard C18 column. nih.gov This approach combines the high resolving power of RP-LC with the ability to analyze polar compounds. d-nb.info
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines features of both gas and liquid chromatography. ijpra.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. ijpra.comchromatographytoday.com
SFC is well-suited for the analysis of thermally labile molecules that cannot be analyzed by gas chromatography, and it offers different selectivity compared to HPLC. scribd.comnacalai.com While it is a form of normal-phase chromatography, the mobile phase can be modified by adding small amounts of organic solvents (modifiers) like methanol, which allows for the elution of a wide range of compounds, from non-polar to moderately polar. shimadzu.com SFC has been successfully applied to the separation of chiral compounds and can be an effective tool for the analysis of underivatized sugars. scribd.com The unique selectivity and speed of SFC make it a valuable alternative to HILIC and RP-LC for the sample preparation and analysis of metabolites derived from D-[1,2-¹³C₂]xylose. nacalai.com
Sample Derivatization Strategies for Enhanced Analytical Performance
In the tracing of D-[1,2-¹³C₂]xylose through metabolic pathways, robust and sensitive analytical methodologies are paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but the inherent chemical properties of underivatized monosaccharides, including D-xylose, present significant analytical challenges. Sugars are highly polar and non-volatile, making them unsuitable for direct GC analysis. restek.comajrsp.com To overcome these limitations, sample derivatization is a critical pre-analytical step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. restek.commdpi.com
Common derivatization strategies for sugars like D-[1,2-¹³C₂]xylose include silylation, oximation followed by silylation, and acetylation. These techniques replace the active hydrogens in the hydroxyl groups with less polar functional groups, rendering the molecule suitable for GC-MS analysis. ajrsp.commasonaco.org
Silylation
Silylation is a widely used derivatization technique for carbohydrates. restek.com It involves the replacement of the active hydrogens of hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. bch.roresearchgate.net The resulting TMS derivatives of D-[1,2-¹³C₂]xylose are significantly more volatile and thermally stable, allowing for their separation and detection by GC-MS. cabidigitallibrary.org
A direct silylation of D-xylose typically results in multiple chromatographic peaks. cabidigitallibrary.org This is due to the existence of the sugar in solution as an equilibrium mixture of different isomeric forms (anomers), such as α- and β-pyranose and furanose forms. masonaco.orgbch.rocabidigitallibrary.org Each of these isomers will form a corresponding TMS derivative, leading to a complex chromatogram which can complicate quantification. cabidigitallibrary.org
Oximation followed by Silylation
To reduce the complexity arising from multiple anomers, a two-step derivatization process involving oximation followed by silylation is often employed. restek.comrestek.com In the first step, the carbonyl group of the open-chain form of D-[1,2-¹³C₂]xylose reacts with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride or methoxylamine hydrochloride in pyridine. bch.ronih.gov This reaction converts the aldehyde group into an oxime, which prevents ring formation and reduces the number of possible isomers. restek.com
The subsequent silylation of the oxime derivative then proceeds as described above, targeting the remaining hydroxyl groups. bch.ro This two-step approach simplifies the resulting chromatogram by typically producing only two major peaks corresponding to the syn- and anti-isomers of the oxime derivative. researchgate.netrestek.comresearchgate.net This simplification is highly advantageous for accurate quantification and peak identification. Optimized methods have been developed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the silylation step, which has been shown to be highly efficient. researchgate.net
Acetylation
Another common derivatization method is acetylation, where hydroxyl groups are converted to acetyl esters. nih.gov This is often achieved by reacting the sugar with acetic anhydride. Acetylated derivatives are also more volatile and suitable for GC-MS analysis. researchgate.net One approach, known as alditol acetylation, involves a preliminary reduction of the sugar's carbonyl group to a hydroxyl group, followed by acetylation. This process yields a single derivative peak for each sugar, which can simplify analysis. restek.com However, it's important to note that different sugars can sometimes be converted into the same derivative, which must be considered during method development. restek.com
The selection of a derivatization strategy depends on the specific requirements of the analysis, including the complexity of the sample matrix and the need for quantitative accuracy. For tracing studies involving D-[1,2-¹³C₂]xylose, methods that provide clean, reproducible, and easily quantifiable peaks are preferred.
The following table summarizes the key aspects of these common derivatization strategies for D-xylose, which are directly applicable to its ¹³C-labeled isotopologue.
Computational and Theoretical Frameworks for Metabolic Studies Utilizing D 1,2 13c2 Xylose
¹³C-Metabolic Flux Analysis (¹³C-MFA) Principles and Algorithms
¹³C-MFA is a cornerstone technology for quantifying intracellular fluxes within the central metabolism of microorganisms and other biological systems. cortecnet.com The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as D-[1,2-¹³C₂]xylose, into a biological system. cortecnet.commdpi.com As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these isotopes in the metabolites, known as the labeling pattern, is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. utah.edu This experimental data, combined with a mathematical model of the organism's metabolic network, allows for the calculation of metabolic fluxes. frontiersin.orgoup.com
Isotopic Labeling Experiment Design: The choice of isotopic tracer is critical and depends on the specific metabolic pathways being investigated. utah.edu
Isotopomer Measurement: This involves the precise measurement of the isotopic labeling patterns in metabolites. nih.gov
Flux Estimation: This is achieved by fitting the measured labeling data to a computational model of metabolism. nih.gov
Statistical Analysis: This step evaluates the goodness-of-fit of the model and determines the confidence intervals of the estimated fluxes. nih.gov
Stoichiometric Network Models for D-[1,2-¹³C₂]xylose Metabolism
A stoichiometric network model is a mathematical representation of the metabolic reactions occurring within a cell. nih.gov These models are based on the principle of mass balance, stating that for each metabolite in the network, the rate of its production must equal the rate of its consumption at metabolic steady state. oup.com For studies involving D-[1,2-¹³C₂]xylose, the model must include the relevant pathways for xylose catabolism.
In many bacteria, xylose is primarily metabolized through the isomerase pathway, where it is converted to xylulose and then enters the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.com In some yeasts and fungi, the oxidoreductase pathway is more common, involving the conversion of xylose to xylitol (B92547) and then to xylulose. nih.govresearchgate.net The stoichiometric model must accurately represent these pathways, including the cofactor requirements (e.g., NAD⁺/NADH, NADP⁺/NADPH) of the enzymatic reactions. mdpi.comnih.gov The construction of these models often relies on genomic data and existing biochemical knowledge from databases like KEGG or BioCyc. utah.edu For instance, in recombinant Saccharomyces cerevisiae engineered to metabolize xylose, the model would include the introduced genes for xylose reductase and xylitol dehydrogenase. nih.gov
A simplified representation of a stoichiometric matrix for a metabolic network is shown below. Each row corresponds to a metabolite, and each column represents a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction.
| Reaction 1 | Reaction 2 | Reaction 3 | |
| Metabolite A | -1 | 0 | 1 |
| Metabolite B | 1 | -1 | 0 |
| Metabolite C | 0 | 1 | -1 |
This table illustrates a simple linear pathway where A is converted to B, and B is converted to C. The negative values indicate consumption, and positive values indicate production.
Isotope Labeling Pattern Prediction and Simulation
The specific labeling of D-[1,2-¹³C₂]xylose allows for the prediction and simulation of distinct labeling patterns in downstream metabolites. biorxiv.org As this tracer is processed through metabolic pathways, the two adjacent ¹³C atoms can either remain together or be separated, depending on the specific enzymatic reactions. For example, the reactions of the non-oxidative pentose phosphate pathway will result in a characteristic scrambling of the carbon skeleton, leading to predictable mass isotopomer distributions in metabolites like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. mit.edunih.gov
Computational tools are used to simulate these labeling patterns for a given set of metabolic fluxes. biorxiv.org By comparing the simulated labeling patterns with the experimentally measured patterns, the most likely set of intracellular fluxes can be determined. nih.gov The use of [1,2-¹³C₂]glucose, a tracer with a similar labeling pattern to D-[1,2-¹³C₂]xylose, has been shown to be effective in resolving fluxes in the upper glycolysis and pentose phosphate pathway. nih.gov
The following table demonstrates a hypothetical labeling pattern for a metabolite derived from D-[1,2-¹³C₂]xylose, showing the relative abundance of different mass isotopomers.
| Mass Isotopomer | Fractional Abundance |
| M+0 (unlabeled) | 0.10 |
| M+1 | 0.25 |
| M+2 | 0.50 |
| M+3 | 0.10 |
| M+4 | 0.05 |
This interactive table shows the mass distribution vector (MDV) for a hypothetical metabolite. M+0 represents the isotopologue with no ¹³C atoms, M+1 has one, and so on. The fractional abundance indicates the proportion of each isotopologue.
Statistical Methods for Flux Estimation and Confidence Interval Calculation
The estimation of metabolic fluxes from isotope labeling data is a complex optimization problem. nih.gov The goal is to find the set of fluxes that minimizes the difference between the experimentally measured labeling patterns and the patterns predicted by the metabolic model. researchgate.net This is typically achieved using least-squares regression methods. nih.gov
Once the best-fit fluxes are estimated, it is crucial to determine the statistical confidence of these estimates. nih.gov Confidence intervals provide a range within which the true flux value is likely to lie. nih.gov Historically, linear methods were used to approximate these intervals, but more accurate non-linear methods are now preferred. nih.gov These include Monte Carlo simulations and methods based on evaluating the sensitivity of the sum of squared residuals (SSR) to variations in flux values. nih.gov Bayesian statistical methods have also been proposed as a robust alternative for quantifying flux uncertainty, providing credible intervals that can be more reliable than traditional confidence intervals. nih.gov
Elementary Metabolite Units (EMU) and Other Computational Simplification Methods
The analysis of large-scale metabolic networks can be computationally intensive due to the vast number of possible isotopomers. researchgate.net The Elementary Metabolite Units (EMU) framework was developed to simplify these calculations without losing information. researchgate.net An EMU is defined as a sub-set of atoms of a metabolite that is generated by a unique set of substrate EMUs in a specific reaction. researchgate.net By decomposing the metabolic network into these smaller units, the number of equations that need to be solved is significantly reduced, making the analysis of complex systems more tractable. researchgate.net The EMU approach is particularly efficient for analyzing data from multiple isotopic tracers. researchgate.net Software packages like Metran and EMUlator have implemented the EMU framework to facilitate ¹³C-MFA calculations. researchgate.netfrontiersin.orgosti.gov
Metabolic Network Reconstruction and Validation with D-[1,2-¹³C₂]xylose Tracers
Isotopic tracers like D-[1,2-¹³C₂]xylose are not only used for flux analysis but also play a role in the reconstruction and validation of metabolic network models. escholarship.orgnih.gov The process of building a genome-scale metabolic model often starts with genomic data to identify potential metabolic reactions. frontiersin.org However, this initial draft model may contain gaps or inaccuracies. nih.gov
Experimental data from tracer studies can help to validate and refine these models. utah.edu For instance, if the labeling patterns observed in an experiment are inconsistent with the predictions from the current model, it may indicate the presence of a previously unknown metabolic pathway or an error in the existing network structure. utah.edu In a study on Rhodosporidium toruloides, multi-omics data, which could include tracer experiments, was used to manually curate and improve a draft metabolic network reconstruction. escholarship.org Similarly, in E. coli, ¹³C-MFA with xylose tracers has been used to comprehensively quantify metabolism under different conditions, providing data that can be used to validate and improve the existing metabolic model. osti.gov
Tracer Kinetic Modeling for Dynamic Metabolic Processes
While ¹³C-MFA is typically applied to systems at a metabolic and isotopic steady state, many biological processes are dynamic. nih.gov Tracer kinetic modeling extends the principles of isotope tracing to study the time-dependent behavior of metabolic networks. mdpi.com In this approach, the changes in isotopic labeling patterns over time are monitored after the introduction of a labeled substrate like D-[1,2-¹³C₂]xylose. nih.gov
This dynamic data can be used to estimate not only metabolic fluxes but also the kinetic parameters of the enzymes involved in the metabolic pathways. mdpi.com Dynamic flux balance analysis (dFBA) is a computational framework that can simulate the dynamic changes in metabolite labeling in ¹³C-tracer experiments. nih.gov This allows for the investigation of transient metabolic states, such as how a cell adapts to changes in its environment. nih.gov While computationally challenging, tracer kinetic modeling provides a more detailed and dynamic view of cellular metabolism compared to steady-state MFA. nih.gov
Integration of 13C-Labeling Data with Multi-Omics Approaches
To gain a holistic understanding of cellular regulation, data from 13C-labeling experiments with D-[1,2-13C2]xylose are increasingly integrated with other high-throughput 'omics' data, such as transcriptomics and proteomics. mdpi.comnih.gov This multi-omics approach provides a more comprehensive picture by connecting metabolic function (fluxomics) with gene expression and protein abundance. mdpi.com
The core principle of this integration is to correlate observed metabolic flux distributions with regulatory events at the genetic and protein levels. For instance, a 13C-Metabolic Flux Analysis (13C-MFA) study using this compound in Saccharomyces cerevisiae can identify specific bottlenecks in xylose utilization pathways. nih.gov These findings can then be contextualized by examining transcriptomic data to see if the genes encoding the enzymes in that bottleneck are downregulated. nih.gov Similarly, proteomic analysis can determine if the abundance of the corresponding proteins is reduced, providing a direct link between gene expression, protein levels, and metabolic activity. nih.gov
Strategies for integrating these datasets often involve statistical correlation analyses and the construction of integrated network models. mdpi.com For example, changes in metabolic fluxes determined by this compound tracing can be mapped onto genome-scale metabolic models (GEMs), which are then constrained using transcriptomic or proteomic data to refine predictions and generate condition-specific models. mdpi.com This integrated approach can reveal how environmental or genetic perturbations affect the entire cellular system, from gene transcription to metabolic output. frontiersin.org In studies of gastric cancer, for example, integrating transcriptomics, proteomics, and metabolomics has been shown to reveal metabolic heterogeneity associated with specific genetic markers. nih.gov
Table 1: Strategies for Integrating this compound MFA Data with Other Omics
| Omics Type | Integration Goal | Example Application |
|---|---|---|
| Transcriptomics | Correlate metabolic flux changes with gene expression levels. | Identifying if a low flux through a specific step in the xylose utilization pathway corresponds to decreased transcription of the gene encoding the relevant enzyme. nih.gov |
| Proteomics | Link metabolic fluxes to the abundance of specific enzymes. | Verifying if a metabolic bottleneck identified through this compound tracing is caused by a low abundance of the catalytic proteins. nih.gov |
| Metabolomics (Global) | Provide a comprehensive view of metabolite pool sizes in conjunction with flux data. | Combining flux data with measurements of intracellular metabolite concentrations to understand thermodynamic driving forces and identify potential allosteric regulation. nih.gov |
Bioinformatics Tools for Data Processing and Interpretation
The successful application of this compound in metabolic studies is critically dependent on a suite of specialized bioinformatics tools. These software packages are essential for processing the raw mass spectrometry data, correcting for natural isotope abundances, calculating flux distributions, and visualizing the results. nih.govpreprints.org
The workflow typically begins with tools that process raw analytical data from mass spectrometers. Software like DExSI is designed for the rapid quantitation of 13C-labeled metabolites from Gas Chromatography-Mass Spectrometry (GC-MS) data, performing automated annotation and correction for natural isotope abundance. nih.gov Similarly, iMS2FLUX is used to correct mass isotopomer distribution data for unlabeled biomass and the natural abundance of heavy isotopes. researchgate.net
Once the labeling patterns are accurately quantified, the core of the analysis involves using software to solve the complex system of algebraic equations that describe the metabolic network. nih.gov13CFLUX2 is a high-performance suite for 13C-MFA that can design and evaluate labeling experiments and is scalable for large networks. oup.com It utilizes a specialized language, FluxML, to standardize model descriptions, enhancing reproducibility and collaboration. frontiersin.org Another widely used platform is INCA (Isotopomer Network Compartmental Analysis) , a MATLAB-based package capable of handling both steady-state and isotopically non-stationary flux analysis. researchgate.net Open-source packages like FreeFlux offer a flexible Python-based environment for flux estimation. researchgate.net
Visualization tools are also crucial for interpreting the complex output of flux analysis. Omix is a rich network visualization tool that can display fluxes, metabolome data, and relate metabolic responses to transcriptome data, providing an intuitive graphical representation of the results. nih.gov
Table 2: Bioinformatics Tools for this compound Metabolic Flux Analysis
| Tool Name | Primary Function | Key Features |
|---|---|---|
| 13CFLUX2 | Metabolic Flux Analysis (MFA) | High-performance suite for designing and evaluating 13C-labeling experiments; supports large-scale networks and uses FluxML language. oup.com |
| INCA | Metabolic Flux Analysis (MFA) | MATLAB-based platform for steady-state and non-stationary 13C-MFA. researchgate.net |
| DExSI | Data Processing | Interactive graphical software for rapid quantitation of 13C-labelled metabolites from GC-MS data. nih.gov |
| iMS2FLUX | Data Correction | High-throughput processing tool for correcting stable isotope labeled mass spectrometric data. frontiersin.org |
| FreeFlux | Metabolic Flux Analysis (MFA) | Open-source Python package for labeling pattern simulation and flux analysis at steady and transient states. researchgate.net |
| Omix | Data Visualization | Rich network visualization tool for displaying fluxes, metabolome data, and integrating with other omics data. nih.gov |
| XCMS Online | Multi-omics Integration | Cloud-based platform for processing metabolomics data and integrating with proteomics and transcriptomics results for pathway analysis. nih.gov |
Research Applications of D 1,2 13c2 Xylose in Biological Systems
Elucidation of Microbial Xylose Metabolism and Pathways
The ability of microorganisms to metabolize xylose, a major component of lignocellulosic biomass, is of significant interest for the production of biofuels and other valuable chemicals. mdpi.comresearchgate.net D-[1,2-13C2]xylose is a powerful tool to unravel the intricate details of these metabolic processes.
Carbon Assimilation Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, Glycolysis, TCA Cycle)
Once xylose is transported into the microbial cell, it is typically converted to D-xylulose and then phosphorylated to D-xylulose-5-phosphate, which enters the central carbon metabolism via the pentose phosphate pathway (PPP). mdpi.comwikipedia.orgfrontiersin.org The PPP has both an oxidative and a non-oxidative phase. khanacademy.org The non-oxidative phase interconverts five-carbon sugars, linking them to glycolysis and the tricarboxylic acid (TCA) cycle. frontiersin.orgkhanacademy.org
Using this compound, researchers can trace the distribution of the ¹³C label through the intermediates of these interconnected pathways. nih.gov For example, the metabolism of [1,2-¹³C₂]glucose (a related hexose (B10828440) sugar) through the PPP results in specific labeling patterns in pentose phosphates, which can be analyzed to quantify the pathway's activity. nih.gov A similar principle applies to this compound, where the ¹³C atoms are tracked as they are rearranged by enzymes like transketolase and transaldolase, providing quantitative data on the metabolic fluxes through the PPP, glycolysis, and the TCA cycle. nih.govresearchgate.net This information is crucial for understanding how microorganisms allocate carbon resources for growth, energy production, and the synthesis of desired bioproducts.
Xylose Isomerase vs. Xylose Reductase-Xylitol Dehydrogenase Pathways
Microorganisms utilize two primary pathways to convert D-xylose into D-xylulose:
Xylose Isomerase (XI) Pathway: This pathway, common in bacteria, directly isomerizes D-xylose to D-xylulose in a single step. mdpi.comwikipedia.org
Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: Found in many yeasts and fungi, this two-step pathway first reduces D-xylose to xylitol (B92547) using a xylose reductase (XR) and then oxidizes xylitol to D-xylulose via a xylitol dehydrogenase (XDH). mdpi.comwikipedia.orgmdpi.com
This compound can be used to compare the efficiency and carbon flow through these two pathways when they are engineered into host organisms like Saccharomyces cerevisiae. nih.gov By analyzing the labeling patterns in downstream metabolites, researchers can determine the relative rates of xylose consumption and conversion to products like ethanol (B145695). nih.gov Such studies have revealed that while the XR-XDH pathway may have a faster initial rate of xylose consumption, the XI pathway can lead to higher ethanol yields due to better cofactor balancing. wikipedia.orgnih.gov
Cofactor Balancing and Redox State Investigations in Microorganisms
Isotope tracing studies with this compound, combined with metabolic flux analysis, can help to investigate the effects of this cofactor imbalance. For instance, a high flux through the oxidative PPP is often observed in strains using the XR-XDH pathway, which is a mechanism to regenerate the NADPH consumed by XR. nih.gov This increased flux, however, results in the loss of carbon as CO₂, reducing the theoretical yield of products like ethanol. nih.gov By quantifying these fluxes, researchers can better understand the redox state of the cell and devise strategies to mitigate cofactor imbalances.
Metabolic Engineering Strategies for Enhanced Bioproduct Synthesis
The insights gained from studies using this compound are instrumental in guiding metabolic engineering efforts. researchgate.net By identifying metabolic bottlenecks and inefficient pathways, scientists can rationally design strategies to improve the production of biofuels and other chemicals from xylose.
For example, if flux analysis reveals a limitation in the non-oxidative PPP, the genes encoding key enzymes like transketolase and transaldolase can be overexpressed to enhance the conversion of xylulose-5-phosphate into glycolytic intermediates. frontiersin.orgresearchgate.net Similarly, understanding the cofactor imbalance in the XR-XDH pathway has led to efforts to engineer the cofactor preferences of the enzymes or to co-express both the XR-XDH and XI pathways to achieve a better redox balance. nih.gov Furthermore, this compound can be used to evaluate the success of these engineering strategies by quantifying the resulting changes in metabolic fluxes. plos.org
Case Studies in Specific Microbial Models
| Microbial Model | Key Findings from Xylose Metabolism Studies |
| Saccharomyces cerevisiae | A workhorse for ethanol production, this yeast cannot naturally metabolize xylose. mdpi.com Engineering it with either the XI or XR-XDH pathway enables xylose fermentation. frontiersin.orgmdpi.com Studies often focus on overcoming cofactor imbalances and improving the efficiency of the engineered pathways. nih.govnih.govnih.gov |
| Clostridium spp. | Some species, like Clostridium acetobutylicum, naturally utilize xylose via the XI pathway. researchgate.net Clostridium ragsdalei has been shown to produce novel compounds like (S)-2-hydroxyisovalerate from D-xylose. mdpi.com |
| Geobacillus spp. | These thermophilic bacteria, such as Geobacillus strain LC300, can grow rapidly on xylose. nih.gov ¹³C-metabolic flux analysis has shown that the PPP, glycolysis, and TCA cycle are highly active, with the oxidative PPP being a significant source of NADPH. nih.govresearchgate.net |
| Pseudomonas putida | This versatile bacterium is a target for metabolic engineering to utilize xylose. frontiersin.org Strains have been engineered with the isomerase, Weimberg, and Dahms pathways for xylose catabolism. frontiersin.org Studies have focused on elucidating the assimilation of xylose into the central metabolism and overcoming initial slow growth. researchgate.netnih.govresearchgate.netnih.gov |
| Xanthomonas oryzae | While specific studies with this compound in this plant pathogen are less common, understanding its carbohydrate metabolism is crucial for developing disease control strategies. |
Investigating Enzyme Mechanisms and Kinetics using this compound
The use of isotopically labeled substrates is a fundamental technique in the study of enzyme kinetics and reaction mechanisms. squarespace.comphotophysics.com this compound can be employed to probe the catalytic mechanisms of enzymes involved in xylose metabolism, such as xylose isomerase.
Techniques like stopped-flow spectroscopy can be combined with the use of this compound to observe pre-steady-state kinetics. photophysics.com This allows for the detection and characterization of transient reaction intermediates that are formed and consumed on the millisecond timescale, providing a detailed picture of the catalytic mechanism. photophysics.com For xylose isomerase, such studies can help to elucidate the roles of metal cofactors and active site amino acid residues in the isomerization reaction. researchgate.net
Mechanism of Action for Xylose-Processing Enzymes
The metabolism of D-xylose is initiated by several key enzymes, and this compound is instrumental in elucidating their mechanisms. Two of the most studied enzymes are xylose isomerase and xylose reductase.
Xylose Isomerase (XI): This enzyme catalyzes the conversion of the aldose sugar D-xylose into the ketose sugar D-xylulose. nih.govd-nb.info This isomerization is a critical step in the microbial utilization of xylose. d-nb.info Studies using isotopically labeled xylose have been fundamental in confirming the reaction mechanism, which involves a hydride shift from the C2 to the C1 position of the sugar backbone. nih.gov When this compound is used as a substrate, the ¹³C label is retained in the resulting D-xylulose, but the positions of the labeled carbons provide information about the intramolecular rearrangement. The analysis of the product's isotopic pattern helps to confirm the proposed mechanism involving a cis-enediol intermediate. plos.org
Xylose Reductase (XR): In many yeasts and fungi, the first step in xylose metabolism is its reduction to xylitol, a reaction catalyzed by xylose reductase. researchgate.netnih.gov This enzyme typically uses NADPH or NADH as a cofactor. nih.gov By using this compound as a substrate, researchers can monitor the formation of [1,2-¹³C₂]xylitol. This allows for a direct measurement of enzyme activity in crude extracts or in whole-cell systems, and helps in understanding the flow of carbon from xylose into this initial reductive step.
Substrate Specificity and Enzyme Kinetic Parameters
This compound is also a valuable tool for determining the substrate specificity and kinetic parameters of xylose-metabolizing enzymes. By competing this compound with other unlabeled sugars, researchers can precisely quantify the preference of an enzyme for xylose over other potential substrates.
The kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate (k_cat), can be accurately determined by measuring the rate of conversion of this compound to its products over time. The distinct mass of the labeled substrate and product allows for their unambiguous detection in complex biological mixtures, which is a significant advantage over traditional spectrophotometric assays. For instance, the specificity of xylose reductase from various microorganisms has been a subject of intense study, with some variants showing a clear preference for D-xylose over other sugars like L-arabinose. nih.govnih.gov The use of labeled xylose facilitates these comparative kinetic analyses.
| Enzyme | Organism Source | Kinetic Parameter | Value | Substrate | Reference |
| Xylose Reductase | Candida parapsilosis | K_m | 31.5 mM | D-xylose | mdpi.com |
| Xylose Reductase | Candida parapsilosis | k_cat/K_m | 1.5 x 10⁰ s⁻¹ mM⁻¹ | D-xylose | mdpi.com |
| Xylose Reductase | Chaetomium thermophilum | K_M | Varies with temp. | D-xylose | nih.gov |
| Xylose Isomerase | Piromyces sp. E2 | K_M | Comparable at 30 & 60 °C | D-xylose | nih.gov |
Metabolic Tracing in Complex Biological Models
The ability to trace the fate of the ¹³C atoms from this compound makes it an ideal probe for metabolic flux analysis (MFA) in a variety of biological systems. asm.orgfoodandnutritionresearch.net MFA is a powerful technique used to quantify the rates of metabolic reactions within a network, providing a snapshot of cellular physiology. foodandnutritionresearch.net
In Vivo Metabolic Flux Studies in Animal Models (e.g., Xenograft Models for Cancer Metabolism Research)
While much of the focus in cancer metabolism has been on glucose, there is growing interest in the metabolism of other sugars, including pentoses. The pentose phosphate pathway (PPP), which utilizes five-carbon sugars, is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis, both of which are vital for rapidly proliferating cancer cells.
In vivo metabolic flux studies using xenograft models, where human tumor cells are implanted in immunodeficient mice, can provide critical information about tumor metabolism in a more physiologically relevant context. Although studies specifically using this compound in xenograft models are not widely documented, the methodology is well-established with labeled glucose. The administration of this compound to a tumor-bearing animal model would allow researchers to trace the entry of xylose into the tumor's metabolic network. The specific labeling pattern of this compound is particularly informative for dissecting the fluxes through the oxidative and non-oxidative branches of the PPP. This information is critical for identifying metabolic vulnerabilities in tumors that could be targeted with novel therapies.
Understanding Gut Microbiome Metabolic Interactions with Xylose
The gut microbiome is a complex ecosystem of microorganisms that plays a significant role in human health and nutrition. mdpi.com Many gut bacteria possess the enzymatic machinery to metabolize dietary fibers and sugars that are indigestible by humans, such as xylose. nih.gov this compound can be used to investigate how different microbial communities in the gut process this sugar.
A study on the anaerobic soil bacterium Clostridium acetobutylicum, an organism also found in the gut, utilized [1,2-¹³C₂]xylose to probe its pentose metabolism. The researchers found that when presented with both xylose and arabinose, the bacterium preferentially utilized arabinose. Furthermore, the labeling patterns of downstream metabolites indicated that a significant portion of xylose was catabolized through the phosphoketolase pathway, an alternative to the more common pentose phosphate pathway. This pathway directly produces acetyl-phosphate, a key precursor for the synthesis of short-chain fatty acids like acetate. Such studies, enabled by specifically labeled xylose, are crucial for understanding the metabolic contributions of the gut microbiota to host nutrition.
Nutritional Science Research Paradigms Utilizing this compound for Dietary Sugar Metabolism
In nutritional science, there is considerable interest in understanding the metabolic fate of different dietary sugars and their impact on health. D-xylose has been investigated for its potential to reduce postprandial glucose and insulin (B600854) responses. nih.gov It is thought to act by inhibiting intestinal sucrase, thereby slowing the digestion of sucrose (B13894).
By administering this compound as part of a meal, researchers can trace its absorption, distribution, and metabolism throughout the body. This allows for the quantification of how much of the ingested xylose is absorbed into the bloodstream, how much is metabolized by the gut microbiota, and how it influences the metabolism of other dietary sugars like glucose. For example, a decrease in the appearance of ¹³C in blood glucose after a meal containing this compound and sucrose would provide direct evidence for the inhibition of sucrose digestion and subsequent glucose absorption. These types of studies are essential for validating the health benefits of functional food ingredients.
Applications in Plant Metabolism Research
Xylose is a major component of hemicellulose, a key structural polysaccharide in plant cell walls. Understanding how plants synthesize and metabolize xylose is crucial for efforts in bioenergy and crop improvement. This compound can be supplied to plant tissues or cell cultures to trace its incorporation into various metabolic pathways.
The pentose phosphate pathway is central to plant carbon metabolism, and its activity can be probed using labeled xylose. researchgate.net The metabolism of this compound through the PPP will result in a specific distribution of ¹³C atoms in downstream metabolites like glucose-6-phosphate and other sugars. Analyzing these labeling patterns allows for the calculation of fluxes through different branches of the pathway. Isotopically nonstationary metabolic flux analysis (INST-MFA) using ¹³CO₂ has been applied to study photosynthetic metabolism in plants like Arabidopsis thaliana, and a similar approach with labeled xylose could provide detailed insights into heterotrophic plant tissue metabolism.
| Research Area | Biological Model | Key Findings/Potential Insights from this compound | Reference |
| Enzyme Mechanism | Purified Enzymes (e.g., Xylose Isomerase) | Elucidation of the hydride shift mechanism in xylose isomerization. | nih.gov |
| Metabolic Flux | Clostridium acetobutylicum | Revealed preferential use of arabinose over xylose and significant flux through the phosphoketolase pathway. | |
| Cancer Metabolism | Xenograft Models | Potential to quantify pentose phosphate pathway fluxes and identify metabolic vulnerabilities in tumors. | |
| Gut Microbiome | Fecal Cultures / Animal Models | Tracing the production of short-chain fatty acids from xylose by different microbial species. | nih.gov |
| Nutritional Science | Human/Animal Studies | Quantifying the inhibition of sucrose digestion and absorption by D-xylose. | |
| Plant Metabolism | Plant Cell Cultures / Tissues | Mapping carbon flow through the pentose phosphate pathway and into cell wall biosynthesis. |
Future Directions and Emerging Research Avenues for D 1,2 13c2 Xylose
Development of Novel D-[1,2-13C2]xylose-Based Tracer Methodologies
The development of innovative tracer methodologies is central to expanding the utility of this compound. Future research is expected to focus on creating more sophisticated experimental designs that go beyond steady-state analysis.
One promising area is the advancement of dynamic metabolic flux analysis (MFA) . Unlike traditional MFA which assumes constant metabolic fluxes over time, dynamic MFA can capture the time-resolved metabolic responses of cells to environmental or genetic perturbations. The use of this compound in these studies will be crucial for understanding how metabolic networks adapt and reconfigure in real-time.
Another area of development is the use of dual-tracer techniques . Combining this compound with other isotopically labeled compounds, such as 13C-labeled glucose or 15N-labeled amino acids, can provide a more comprehensive picture of cellular metabolism. nih.gov For example, a recent study utilized a double-tracer approach with oral radiolabeled and intravenous stable isotope tracers to assess pharmacokinetics and excretion in a single study. nih.gov This approach allows for the simultaneous investigation of interconnected pathways and the interplay between different nutrient sources. For instance, dual isotopic tracer methods using D-glucose-[6-2H2] and coniferin-[α-13C] have been employed to trace glucose and lignin, respectively, providing insights into the structure of lignin-carbohydrate complexes. mdpi.com
Furthermore, the development of methodologies that combine this compound tracing with other 'omics' technologies, such as proteomics and transcriptomics, will enable a more integrated understanding of cellular regulation. By correlating changes in metabolic fluxes with alterations in protein and gene expression levels, researchers can uncover the regulatory mechanisms that govern metabolic shifts.
High-Throughput Screening and Automation in Isotopic Tracing Experiments
The demand for rapid and efficient analysis of large numbers of samples is driving the adoption of high-throughput screening (HTS) and automation in metabolic research. researchgate.netbio-rad.com HTS allows for the rapid testing of extensive libraries of compounds to assess their effects on a biological target. bio-rad.com Integrating this compound tracing with HTS platforms will enable the screening of genetic libraries or chemical compound collections to identify targets that modulate xylose metabolism. researchgate.net
Key areas for development in HTS with this compound include:
Miniaturization: Performing isotopic labeling experiments in microtiter plates or microfluidic devices significantly reduces the required volume of expensive labeled substrates and cell cultures. rsc.org
Robotics and Liquid Handling: Automated systems for cell seeding, media exchange, and sample quenching will increase throughput and improve the reproducibility of experiments. researchgate.net
Rapid Analytics: Coupling HTS platforms with fast analytical techniques, such as flow injection analysis-mass spectrometry (FIA-MS), will be essential for the timely analysis of the large number of samples generated.
These advancements will be particularly valuable in fields like metabolic engineering, where researchers aim to optimize microbial strains for the production of biofuels and other valuable chemicals from xylose-rich lignocellulosic biomass. researchgate.net
Advanced Mathematical and Computational Models for Complex Metabolic Systems
The data generated from this compound tracing experiments require sophisticated mathematical and computational models for their interpretation. researchgate.net The future will see the development of more comprehensive and predictive models of metabolism.
Key advancements are expected in:
Genome-Scale Metabolic Models (GSMMs): Integrating this compound flux data into GSMMs will allow for a more accurate and holistic understanding of cellular metabolism. nih.gov These models encompass the entire metabolic network of an organism, as defined by its genome.
Isotopically Non-Stationary MFA (INST-MFA): This advanced modeling technique analyzes the dynamics of isotope labeling over time, providing more detailed information about intracellular fluxes compared to steady-state MFA. researchgate.net The application of INST-MFA with this compound will be critical for studying dynamic metabolic states.
Machine Learning and Artificial Intelligence: AI-powered algorithms can help to analyze the complex datasets generated from tracing experiments, identify patterns, and generate new hypotheses about metabolic regulation.
These advanced modeling approaches will be instrumental in deciphering the intricate metabolic networks of various organisms and in designing effective metabolic engineering strategies.
Integration of this compound Tracing with Synthetic Biology Approaches
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers exciting new avenues for metabolic research. rsc.orgazolifesciences.com The integration of this compound tracing with synthetic biology will enable a deeper understanding and more precise control of metabolic pathways. nih.gov
Potential applications include:
Validating Synthetic Circuits: this compound tracing can be used to quantify the in vivo activity of engineered metabolic pathways and synthetic genetic circuits. azolifesciences.com
Optimizing Metabolic Pathways: By identifying metabolic bottlenecks and flux distributions using this compound, researchers can rationally design and optimize synthetic pathways for the enhanced production of desired products. surrey.ac.uk
Developing Novel Biosensors: The knowledge gained from tracing experiments can inform the design of genetically encoded biosensors that respond to changes in the intracellular concentrations of key metabolites in xylose metabolism.
This synergy between this compound tracing and synthetic biology will accelerate the development of engineered organisms for a wide range of biotechnological applications. frontiersin.org
Exploration of Underexplored Biological Systems and Pathways
While much of the research using this compound has focused on well-characterized model organisms like Saccharomyces cerevisiae and Escherichia coli, there is a growing interest in applying this technology to a wider range of biological systems. nih.govosti.gov
Future research will likely target:
Non-model Microorganisms: Investigating xylose metabolism in a greater diversity of bacteria, yeasts, and fungi could reveal novel pathways and enzymes with potential for industrial applications.
Plant Metabolism: Tracing the fate of this compound in plants can provide insights into cell wall biosynthesis and the metabolism of pentose (B10789219) sugars, which are major components of plant biomass.
Mammalian Cell Metabolism: While glucose is the primary sugar for mammalian cells, some cell types can metabolize xylose. This compound tracing could be used to study these pathways and their relevance in specific physiological or pathological contexts. For example, [1,2-13C2]glucose tracing has been used to assess metabolic alterations in human monocytes under neuroinflammatory conditions. nih.gov
By expanding the application of this compound to these underexplored systems, researchers can gain a more comprehensive understanding of the diversity of xylose metabolism in nature.
Addressing Current Challenges in Metabolic Flux Analysis of Xylose
Despite significant progress, several challenges remain in the field of metabolic flux analysis of xylose. Addressing these challenges will be a key focus of future research.
One major challenge is the cofactor imbalance that can occur in engineered microorganisms designed to ferment xylose. mdpi.com For example, in Saccharomyces cerevisiae, the heterologous expression of xylose reductase and xylitol (B92547) dehydrogenase can lead to an imbalance in the levels of NADH and NADPH, which can limit the efficiency of xylose utilization. mdpi.comnih.gov this compound-based MFA is a powerful tool for quantifying the fluxes through cofactor-regenerating pathways and for identifying strategies to alleviate these imbalances. mdpi.com
Another challenge is the often slower rate of xylose uptake and metabolism compared to glucose. nih.gov This can lead to difficulties in achieving a true isotopic steady state during labeling experiments. Future research will focus on developing experimental and computational approaches that can account for these slower kinetics.
Finally, the complexity of lignocellulosic hydrolysates , which contain a mixture of sugars and inhibitory compounds, presents a significant challenge for industrial applications. mdpi.com this compound tracing can be used to study the metabolic effects of these inhibitors and to guide the development of more robust and efficient microbial strains for the conversion of biomass to biofuels and biochemicals.
Q & A
Q. How can researchers synthesize D-[1,2-13C₂]xylose with high isotopic purity, and what analytical methods validate its structural integrity?
Synthesis involves enzymatic or chemical incorporation of ¹³C at positions 1 and 2 of D-xylose. Isotopic purity is ensured via anion-exchange chromatography coupled with mass spectrometry (MS) to confirm isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, verifies labeling positions. For example, 2D NMR (e.g., HSQC) resolves carbon connectivity ambiguities. Cross-validation with X-ray crystallography (if crystalline) or isotopic dilution assays can further confirm structural integrity .
Q. What safety protocols are essential when handling D-[1,2-13C₂]xylose in laboratory settings?
While not classified as hazardous under GHS, standard protocols for isotopic compounds apply: use PPE (gloves, lab coats), avoid inhalation/ingestion, and store in airtight containers. Decontaminate spills with ethanol/water mixtures. Monitor waste disposal per institutional guidelines for ¹³C-labeled organics. Safety data sheets for analogous compounds (e.g., D-galactose) provide additional handling insights .
Q. What are the optimal storage conditions to prevent isotopic exchange or degradation of D-[1,2-13C₂]xylose?
Store at -20°C in desiccated, amber vials to minimize hygroscopic absorption and photodegradation. For long-term stability, lyophilize the compound and use inert gas (e.g., argon) to displace oxygen. Regularly validate isotopic stability via LC-MS or NMR over storage periods .
Advanced Research Questions
Q. How can Fast Scanning Calorimetry (FSC) address discrepancies in reported melting properties of D-[1,2-13C₂]xylose compared to conventional DSC?
FSC at rates >1000 K·s⁻¹ avoids decomposition artifacts seen in DSC by rapidly bypassing thermal degradation. For D-[1,2-13C₂]xylose, extrapolate FSC data to zero scanning rates for equilibrium melting temperatures. Cross-validate with PC-SAFT modeling to predict aqueous solubility, ensuring consistency between thermal and solubility data .
Q. What experimental strategies resolve isotopic interference in metabolic flux analysis (MFA) when using D-[1,2-13C₂]xylose?
Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to isolate ¹³C₂-labeled metabolites. Pair with isotopomer spectral analysis (ISA) to distinguish natural abundance ¹³C from labeled carbons. Normalize against internal standards (e.g., ¹³C₆-glucose) and validate via kinetic flux profiling .
Q. How do non-linear kinetics observed in calorimetric data (e.g., activation energies >300 kJ·mol⁻¹) impact the interpretation of thermal stability for D-[1,2-13C₂]xylose?
High activation energies suggest decomposition precedes melting. Use isoconversional kinetic analysis (e.g., Friedman method) to model decomposition pathways. Compare with thermogravimetric analysis (TGA) to decouple melting and degradation events. This ensures accurate reporting of "true" melting points .
Q. What methodologies mitigate isotopic scrambling during in vivo tracer studies with D-[1,2-13C₂]xylose?
Employ rapid quenching (liquid nitrogen) and cold methanol extraction to arrest metabolic activity. Use ¹³C-edited 2D NMR (e.g., ¹H-¹³C HSQC) or high-resolution MS (Orbitrap) to track intact isotopomers. Control for enzymatic promiscuity by validating tracer specificity in cell-free systems .
Methodological Design & Validation
Q. How to design a robust experimental protocol for comparative studies of D-[1,2-13C₂]xylose and its UL-¹³C₅ isotopologue?
Define objectives (e.g., metabolic pathway resolution vs. bulk tracing). Use matched labeling (e.g., ¹³C₂ vs. ¹³C₅) in parallel experiments. Employ cross-validated analytical platforms: NMR for positional labeling and MS for sensitivity. Include unlabeled controls to correct for natural isotopic abundance .
Q. What statistical frameworks are suitable for resolving contradictions in isotopic tracer data across studies?
Apply Bayesian hierarchical modeling to account for inter-study variability (e.g., instrument sensitivity, sample prep). Use meta-analysis tools (e.g., RevMan) to aggregate datasets, weighted by measurement precision. Sensitivity analysis identifies outliers tied to methodological artifacts .
Q. How to optimize literature reviews for D-[1,2-13C₂]xylose applications in emerging fields like synthetic biology?
Leverage databases like ISI Web of Science with Boolean queries (e.g., "D-[1,2-13C₂]xylose AND (metabolic engineering OR isotope tracing)"). Prioritize primary sources (ACS, RSC journals) and validate via citation tracking. Cross-reference with preprints (bioRxiv) for cutting-edge methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
